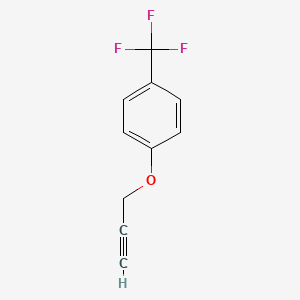

3-(p-Trifluoromethylphenoxy)-1-propyne

CAS No.: 63878-78-4

Cat. No.: VC13393428

Molecular Formula: C10H7F3O

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63878-78-4 |

|---|---|

| Molecular Formula | C10H7F3O |

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 1-prop-2-ynoxy-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C10H7F3O/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h1,3-6H,7H2 |

| Standard InChI Key | BRORDTRRXFYCDZ-UHFFFAOYSA-N |

| SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-(p-Trifluoromethylphenoxy)-1-propyne (C10H7F3O) consists of:

-

Propargyl group: A terminal alkyne (HC≡C-CH2-) enabling participation in Huisgen cycloaddition (click chemistry).

-

Ether linkage: Connects the propargyl group to a para-substituted trifluoromethylphenyl ring.

-

Trifluoromethyl group: Introduces electron-withdrawing effects, enhancing lipophilicity and metabolic stability .

Table 1: Inferred Physicochemical Properties

Synthetic Routes and Optimization

Williamson Ether Synthesis

A plausible method involves reacting propargyl bromide with p-trifluoromethylphenol in the presence of a strong base (e.g., KOtBu):

Nucleophilic Aromatic Substitution

Using propargyl alcohol and 1-chloro-4-trifluoromethylbenzene:

Stability and Reactivity

Thermal and Chemical Stability

-

Thermal Decomposition: Predicted to occur above 200°C, releasing CO and CF3-containing fragments .

-

Hydrolysis Resistance: The electron-withdrawing CF3 group stabilizes the ether bond against acidic/basic hydrolysis compared to non-fluorinated analogs .

Reactivity in Organic Transformations

-

Click Chemistry: The terminal alkyne undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful in bioconjugation .

-

Hydrogenation: Catalytic hydrogenation (Pd/C) yields 3-(p-trifluoromethylphenoxy)-propane, a saturated ether .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Infrared (IR) Spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume